molecular formula C17H13BrClNO2 B4848100 (E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4848100
M. Wt: 378.6 g/mol
InChI Key: DRDKYUQCXBPEJN-QPEQYQDCSA-N
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Description

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrile group, a bromo-substituted methoxyphenyl ring, and a chlorophenyl ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,3-dimethoxybenzaldehyde and 4-chlorobenzyl cyanide.

    Condensation Reaction: A base-catalyzed condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 4-chlorobenzyl cyanide is carried out to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically performed in a solvent such as ethanol or methanol at elevated temperatures (50-80°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy or ethoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can be used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the pharmaceutical industry, this compound can be used as a building block for the synthesis of drug candidates. Its derivatives may also find applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile depends on its specific biological activity. For example, if it exhibits anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The nitrile group can interact with nucleophilic sites in proteins, leading to the inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure with a different position of the bromo substituent.

    (E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(3-chlorophenyl)prop-2-enenitrile: Similar structure with a different position of the chloro substituent.

Uniqueness

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the specific positions of the bromo and chloro substituents, which can influence its reactivity and biological activity. The presence of both electron-donating methoxy groups and electron-withdrawing bromo and chloro groups creates a unique electronic environment that can affect its interactions with other molecules.

Properties

IUPAC Name

(E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c1-21-16-9-14(18)8-12(17(16)22-2)7-13(10-20)11-3-5-15(19)6-4-11/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDKYUQCXBPEJN-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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